Bis(3-methylphenyl) but-2-ynedioate
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Overview
Description
Bis(3-methylphenyl) but-2-ynedioate is an organic compound with the molecular formula C18H14O4 It is a derivative of but-2-ynedioate, where two 3-methylphenyl groups are attached to the alkyne moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-methylphenyl) but-2-ynedioate typically involves the reaction of 3-methylphenol with but-2-ynedioic acid or its derivatives. One common method involves the esterification of but-2-ynedioic acid with 3-methylphenol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction is carried out in an organic solvent like toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis(3-methylphenyl) but-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Bis(3-methylphenyl) but-2-ynedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Bis(3-methylphenyl) but-2-ynedioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bis(3-methylphenyl) but-2-ynedioate: Unique due to the presence of two 3-methylphenyl groups attached to the alkyne moiety.
Dialkyl but-2-ynedioates: Similar structure but with different alkyl groups instead of 3-methylphenyl groups.
Phenyl but-2-ynedioates: Contain phenyl groups instead of 3-methylphenyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
53683-90-2 |
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Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
bis(3-methylphenyl) but-2-ynedioate |
InChI |
InChI=1S/C18H14O4/c1-13-5-3-7-15(11-13)21-17(19)9-10-18(20)22-16-8-4-6-14(2)12-16/h3-8,11-12H,1-2H3 |
InChI Key |
WNSSLEVEBAWZFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C#CC(=O)OC2=CC=CC(=C2)C |
Origin of Product |
United States |
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